N-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(tetrahydrofuran-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(tetrahydrofuran-2-yl)methanamine is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromophenyl group, a phenyl group, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(tetrahydrofuran-2-yl)methanamine typically involves the following steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the bromophenyl and phenyl groups: This step involves the use of bromobenzene and benzene derivatives in a coupling reaction, such as Suzuki or Heck coupling, to attach the bromophenyl and phenyl groups to the pyrazole core.
Formation of the imine linkage: The final step involves the condensation of the pyrazole derivative with tetrahydrofuran-2-carbaldehyde under mild acidic conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted bromophenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials.
Biology
Drug Discovery: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in the development of anti-inflammatory or anticancer agents.
Biological Probes: It can be used as a probe to study biological processes involving pyrazole derivatives.
Medicine
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(tetrahydrofuran-2-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-{(E)-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(tetrahydrofuran-2-yl)methanamine
- N-{(E)-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(tetrahydrofuran-2-yl)methanamine
Uniqueness
The presence of the bromophenyl group in N-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(tetrahydrofuran-2-yl)methanamine imparts unique electronic and steric properties, distinguishing it from its chlorophenyl and fluorophenyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C21H20BrN3O |
---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
1-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-N-(oxolan-2-ylmethyl)methanimine |
InChI |
InChI=1S/C21H20BrN3O/c22-18-10-8-16(9-11-18)21-17(13-23-14-20-7-4-12-26-20)15-25(24-21)19-5-2-1-3-6-19/h1-3,5-6,8-11,13,15,20H,4,7,12,14H2 |
InChI Key |
NPWSIZPOYPNIHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN=CC2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.